molecular formula C10H9ClN4S B232173 N-(4-chloro-1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine

Cat. No. B232173
M. Wt: 252.72 g/mol
InChI Key: NDKUOOOMHDEEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "CBI" and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CBI is complex and not fully understood. However, it is believed that the compound exerts its effects by binding to specific receptors and enzymes in the body, thereby altering their activity. CBI has been found to interact with several neurotransmitter systems, including the dopaminergic, serotonergic, and cholinergic systems.
Biochemical and Physiological Effects:
CBI has been found to exhibit several biochemical and physiological effects in various studies. It has been shown to possess potent anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. CBI has also been found to possess anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. Additionally, CBI has been found to exhibit analgesic properties, which make it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using CBI in lab experiments is its potent inhibitory activity against several enzymes. This makes it a useful tool for studying the activity of these enzymes and their role in various physiological processes. However, one of the limitations of using CBI in lab experiments is its complex mechanism of action, which makes it difficult to interpret the results obtained from experiments.

Future Directions

There are several future directions for research on CBI. One potential avenue of research is the development of CBI-based drugs for the treatment of inflammatory diseases, epilepsy, and pain. Additionally, further studies are needed to fully understand the mechanism of action of CBI and its interactions with specific receptors and enzymes in the body. Finally, more research is needed to explore the potential applications of CBI in other fields such as agriculture and environmental science.
In conclusion, N-(4-chloro-1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine is a chemical compound with significant potential applications in various fields. Its potent inhibitory activity against several enzymes, anti-inflammatory, anticonvulsant, and analgesic properties make it a potential candidate for the development of drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of CBI and explore its potential applications in other fields.

Synthesis Methods

The synthesis of CBI involves the reaction of 4-chloro-1,3-benzothiazol-2-amine and 4,5-dihydro-1H-imidazole-2-amine in the presence of a catalyst. The reaction results in the formation of CBI, which is a white crystalline solid with a melting point of around 220°C.

Scientific Research Applications

CBI has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against several enzymes, including but not limited to, carbonic anhydrase, acetylcholinesterase, and monoamine oxidase. CBI has also been found to possess anti-inflammatory, anticonvulsant, and analgesic properties.

properties

Molecular Formula

C10H9ClN4S

Molecular Weight

252.72 g/mol

IUPAC Name

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C10H9ClN4S/c11-6-2-1-3-7-8(6)14-10(16-7)15-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14,15)

InChI Key

NDKUOOOMHDEEBP-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=NC3=C(S2)C=CC=C3Cl

Canonical SMILES

C1CN=C(N1)NC2=NC3=C(S2)C=CC=C3Cl

Origin of Product

United States

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